Methyl 2-amino-4-pyridin-4-ylthiophene-3-carboxylate Methyl 2-amino-4-pyridin-4-ylthiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 438229-64-2
VCID: VC2339512
InChI: InChI=1S/C11H10N2O2S/c1-15-11(14)9-8(6-16-10(9)12)7-2-4-13-5-3-7/h2-6H,12H2,1H3
SMILES: COC(=O)C1=C(SC=C1C2=CC=NC=C2)N
Molecular Formula: C11H10N2O2S
Molecular Weight: 234.28 g/mol

Methyl 2-amino-4-pyridin-4-ylthiophene-3-carboxylate

CAS No.: 438229-64-2

Cat. No.: VC2339512

Molecular Formula: C11H10N2O2S

Molecular Weight: 234.28 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-amino-4-pyridin-4-ylthiophene-3-carboxylate - 438229-64-2

Specification

CAS No. 438229-64-2
Molecular Formula C11H10N2O2S
Molecular Weight 234.28 g/mol
IUPAC Name methyl 2-amino-4-pyridin-4-ylthiophene-3-carboxylate
Standard InChI InChI=1S/C11H10N2O2S/c1-15-11(14)9-8(6-16-10(9)12)7-2-4-13-5-3-7/h2-6H,12H2,1H3
Standard InChI Key VKXUCDRKQIJIRQ-UHFFFAOYSA-N
SMILES COC(=O)C1=C(SC=C1C2=CC=NC=C2)N
Canonical SMILES COC(=O)C1=C(SC=C1C2=CC=NC=C2)N

Introduction

Chemical Structure and Properties

Structural Characteristics

Methyl 2-amino-4-pyridin-4-ylthiophene-3-carboxylate features a thiophene ring as its central structural element. The molecular architecture includes:

  • A thiophene core (five-membered heterocyclic ring containing one sulfur atom)

  • An amino group (-NH₂) at position 2 of the thiophene ring

  • A pyridine ring connected at position 4 of the thiophene ring

  • A methyl carboxylate group (-COOCH₃) at position 3 of the thiophene ring

The compound's chemical identity can be precisely represented by its molecular formula C₁₁H₁₀N₂O₂S and its InChI code: 1S/C11H10N2O2S/c1-15-11(14)9-8(6-16-10(9)12)7-2-4-13-5-3-7/h2-6H,12H2,1H3 . Its unique InChIKey is VKXUCDRKQIJIRQ-UHFFFAOYSA-N .

The molecular structure exhibits potential planarity or near-planarity due to the aromatic nature of both the thiophene and pyridine rings, with the possibility of extended electronic conjugation throughout the molecule. This structural arrangement contributes to its chemical reactivity and potential applications in various chemical contexts.

Chemical Properties

The chemical properties of Methyl 2-amino-4-pyridin-4-ylthiophene-3-carboxylate can be inferred from its functional groups and structural features:

Reactivity of the Amino Group

The primary amino group at position 2 of the thiophene ring serves as:

  • A nucleophilic center capable of participating in condensation reactions, alkylations, and acylations

  • A hydrogen bond donor through its two hydrogen atoms

  • A potential site for diazonium formation under appropriate conditions

  • A functional group that may participate in tautomeric equilibria affecting the electronic distribution in the thiophene ring

Reactivity of the Methyl Carboxylate Group

The methyl carboxylate functionality at position 3 exhibits:

  • Susceptibility to hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid

  • Potential for transesterification reactions with other alcohols

  • Capability to undergo reduction to form alcohols or amides

  • Electronic effects that influence the reactivity of adjacent positions on the thiophene ring

Reactivity of the Pyridine Moiety

The pyridine ring connected at position 4 contributes:

Reactivity of the Thiophene Core

The thiophene ring as the central structural element provides:

  • Aromatic character with distinctive reactivity patterns different from benzene

  • Potential sites for electrophilic aromatic substitution, particularly at position 5

  • Capability to participate in various coupling reactions

  • Stability toward oxidizing conditions compared to other heterocycles

Synthesis and Preparation

Gewald Reaction

The Gewald reaction represents a versatile approach for synthesizing 2-aminothiophenes and could be modified for the preparation of Methyl 2-amino-4-pyridin-4-ylthiophene-3-carboxylate. This methodology typically involves the condensation of a carbonyl compound with an activated nitrile and elemental sulfur in the presence of a base, followed by appropriate functionalization to introduce the pyridine moiety.

Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Negishi couplings could be employed to introduce the pyridine group to a suitably functionalized 2-aminothiophene-3-carboxylate precursor. This approach would require:

  • Preparation of an appropriate 2-aminothiophene-3-carboxylate intermediate

  • Functionalization to introduce a leaving group or coupling partner at position 4

  • Cross-coupling with a 4-pyridyl coupling partner under suitable conditions

Direct Functionalization Approaches

Sequential functionalization of a thiophene core through directed metalation and subsequent reactions with strategic electrophiles might provide an alternative synthetic route. This approach would involve:

  • Regioselective metalation of the thiophene ring

  • Introduction of functional groups in a controlled sequence

  • Optimization of reaction conditions to achieve the desired substitution pattern

Applications and Uses

Pharmaceutical Research

Methyl 2-amino-4-pyridin-4-ylthiophene-3-carboxylate possesses structural features that make it potentially valuable in pharmaceutical research:

  • The 2-aminothiophene scaffold appears in various bioactive compounds and approved pharmaceuticals

  • Multi-substituted thiophenes often demonstrate diverse biological activities

  • The presence of the pyridine ring, a common pharmacophore in many drug molecules, enhances potential biological interactions

  • The methyl carboxylate group provides a site for further derivatization in medicinal chemistry optimization campaigns

Materials Science

Functionalized thiophenes similar to Methyl 2-amino-4-pyridin-4-ylthiophene-3-carboxylate have applications in materials science:

  • As building blocks for conjugated systems with specific optical or electronic properties

  • In the development of organic electronic materials including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs)

  • For the creation of functional materials with sensor applications

  • As precursors for polymeric materials with specialized characteristics

Synthetic Chemistry

In the context of synthetic organic chemistry, the compound may serve as:

  • A versatile intermediate for the synthesis of more complex heterocyclic systems

  • A substrate for studying novel reaction pathways and methodologies

  • A model compound for investigating selective functionalization strategies

Research and Development

Current Research Status

The commercial availability of Methyl 2-amino-4-pyridin-4-ylthiophene-3-carboxylate from multiple suppliers indicates ongoing research interest in this compound. Its structural features align with current trends in heterocyclic chemistry research, particularly:

  • Development of pharmaceutically relevant heterocycles

  • Exploration of novel synthetic methodologies

  • Investigation of structure-property relationships in functional materials

Future Research Directions

Potential future research involving Methyl 2-amino-4-pyridin-4-ylthiophene-3-carboxylate might encompass:

  • Comprehensive characterization of its physical and spectroscopic properties

  • Development of more efficient and scalable synthetic routes

  • Exploration of its biological activity profiles against various therapeutic targets

  • Investigation of its coordination chemistry with various metals

  • Evaluation of its potential in materials science applications, particularly in electronic and optical materials

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator